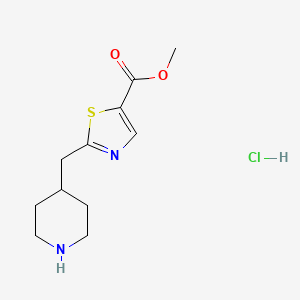

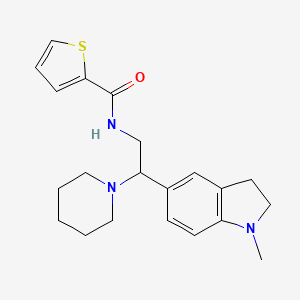

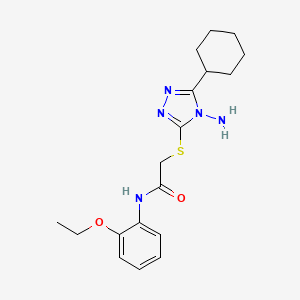

![molecular formula C23H20N4O2S B2679401 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-furylmethyl)butanamide CAS No. 688792-86-1](/img/structure/B2679401.png)

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-furylmethyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-furylmethyl)butanamide” is a complex organic molecule. It contains a benzimidazoquinazoline core, which is a type of heterocyclic compound. These types of compounds are often studied for their potential biological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzimidazoquinazoline core could potentially undergo various reactions .Applications De Recherche Scientifique

Synthesis and Antitumor Activity

- Antitumor Activity: Novel 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to benzimidazo[1,2-c]quinazolin derivatives, have demonstrated significant in vitro antitumor activity. These compounds exhibited broad-spectrum antitumor properties, with certain derivatives showing selective activities toward specific cancer cell lines, such as CNS, renal, breast, and leukemia cell lines. Molecular docking studies provided insights into their mechanism of action, indicating potential inhibition of key proteins like EGFR-TK and B-RAF kinase, which are involved in cancer cell proliferation (Ibrahim A. Al-Suwaidan et al., 2016).

Synthesis and Chemical Properties

- C–N Coupling and Cyclization: The synthesis of benzimidazo[1,2-c]quinazolines involves C–N coupling and cyclization reactions. Research demonstrates the utility of copper-catalyzed reactions and microwave irradiation in forming these complex structures, highlighting their versatility and potential for generating diverse molecules with various biological activities (P. Dao et al., 2017).

Fluorescent Sensing

- Fluorescent Sensor for Zn2+ Ions: A benzimidazole-containing compound related to the query chemical showed 'turn-on' fluorescent sensing capabilities for Zn2+ ions at biological pH, suggesting applications in bioimaging and metal ion detection. This property could be leveraged for designing new sensors based on the structural framework of benzimidazo[1,2-c]quinazolines (A. Maji et al., 2017).

Mechanistic Studies and Methodology

- Mechanochemical C–N Coupling: The use of mechanochemical conditions to facilitate C–N coupling reactions for synthesizing benzimidazoles and quinazolin-4(3H)-ones, as described in research, underscores the methodological advancements in the synthesis of such compounds. This approach offers a solvent-free, eco-friendly alternative to conventional synthesis, potentially applicable to the synthesis of 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-furylmethyl)butanamide (Shyamal Kanti Bera et al., 2022).

Mécanisme D'action

Propriétés

IUPAC Name |

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(furan-2-ylmethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S/c1-2-20(22(28)24-14-15-8-7-13-29-15)30-23-26-17-10-4-3-9-16(17)21-25-18-11-5-6-12-19(18)27(21)23/h3-13,20H,2,14H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHFINCEPYDJLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(furan-2-ylmethyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

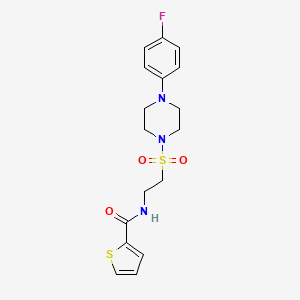

![(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-[3-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2679318.png)

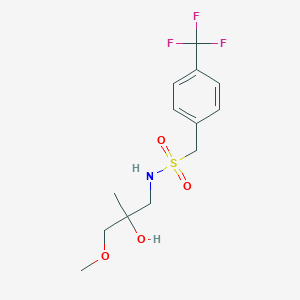

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2679319.png)

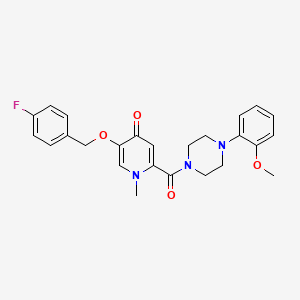

![3-(4-bromobenzyl)-1,7-dimethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2679321.png)

![3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2679336.png)

![N-[3-(2-propanoyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B2679337.png)